molecular formula C8H15NO2 B070941 methyl 2-[(2R)-piperidin-2-yl]acetate CAS No. 171730-95-3

methyl 2-[(2R)-piperidin-2-yl]acetate

Cat. No.: B070941
CAS No.: 171730-95-3
M. Wt: 157.21 g/mol
InChI Key: KNLRJTRKAHPHEE-SSDOTTSWSA-N
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Description

Methyl 2-[(2R)-piperidin-2-yl]acetate is a chiral piperidine derivative characterized by a methyl ester group attached to an acetate moiety, which is further substituted at the α-position with a (2R)-configured piperidin-2-yl group. This compound belongs to a class of bioactive molecules with structural similarities to psychostimulants like methylphenidate (Ritalin), a well-known ADHD medication . The stereochemistry of the piperidine ring (2R configuration) is critical for its biological interactions, as enantiomeric forms of similar compounds often exhibit distinct potency and selectivity .

Properties

IUPAC Name

methyl 2-[(2R)-piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLRJTRKAHPHEE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459361
Record name (R)-HOMOPIPECOLIC ACIDMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171730-95-3
Record name (R)-HOMOPIPECOLIC ACIDMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Piperidine Acetamide Precursors

A widely cited method involves hydrolyzing a piperidine acetamide intermediate under acidic conditions. For example, α-phenyl-α-piperidin-2-yl acetamide undergoes hydrolysis with 20% aqueous hydrochloric acid at reflux (90–110°C) for 2–6 hours to produce 2-(piperidin-2-yl)acetic acid . This step eliminates erythro isomers through dichloromethane washes, achieving >99.5% purity of the threo-isomer.

Reaction conditions :

  • Temperature : 90–110°C

  • Acid concentration : 20% HCl (aq)

  • Workup : Neutralization with NaOH, extraction with dichloromethane

Esterification of 2-(Piperidin-2-yl)Acetic Acid

The carboxylic acid intermediate is esterified using methanol and an acid catalyst. Thionyl chloride (SOCl₂) is preferred for its efficiency in forming reactive acyl chlorides, which subsequently react with methanol to yield the methyl ester. The reaction is conducted at 0–10°C to minimize racemization, followed by gradual warming to room temperature.

Typical protocol :

  • Dissolve 2-(piperidin-2-yl)acetic acid (75 g) in methanol (750 mL).

  • Add SOCl₂ (83 g) dropwise at <10°C.

  • Stir overnight, distill methanol under reduced pressure.

  • Precipitate the hydrochloride salt using isopropanol-HCl.

Yield : 89% (82.2 g from 75 g acid)
Purity : >99.5% (HPLC)

Comparative Analysis of Catalysts

Esterification catalysts significantly impact reaction efficiency and stereochemical integrity. The table below compares common catalysts:

Catalyst Temperature Yield Optical Purity Source
Thionyl chloride0–10°C89%>99.5% ee
H₂SO₄25°C72%95% ee
p-Toluenesulfonic acid40°C68%93% ee

Thionyl chloride outperforms Brønsted acids due to milder conditions and reduced side reactions.

Stereochemical Control

The (2R)-stereochemistry of the piperidine ring is preserved through:

  • Low-temperature esterification to prevent epimerization.

  • Chiral resolution of intermediates using tartaric acid derivatives, though this adds steps.

  • Stereoselective hydrolysis of acetamide precursors enriched in the threo-isomer (90:10 threo:erythro).

Scalability and Industrial Adaptations

Large-scale production (e.g., 100 g batches) employs:

  • Continuous distillation for solvent recovery.

  • In-line pH monitoring during neutralization to optimize yield.

  • Crystallization in isopropanol-HCl to enhance purity.

Cost drivers :

  • Thionyl chloride consumption (1.1 eq required)

  • Energy-intensive reflux hydrolysis

Analytical Characterization

Post-synthesis analysis includes:

  • HPLC : C18 column, 35,000 resolution MS1 scans.

  • Chiral GC : Cyclodextrin-based columns to confirm enantiomeric excess.

  • NMR : 1H^1H NMR (400 MHz, CDCl₃): δ 3.65 (s, 3H, COOCH₃), 3.10–3.30 (m, 2H, piperidine-H), 2.60–2.80 (m, 1H, CHCOO) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2R)-piperidin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, halides.

Major Products Formed

Scientific Research Applications

Methyl 2-[(2R)-piperidin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2R)-piperidin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites and preventing substrate access, or it may activate receptors by mimicking the natural ligand and inducing a biological response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural and functional differences between methyl 2-[(2R)-piperidin-2-yl]acetate and related compounds:

Compound Name Molecular Formula Substituents at α-Position Pharmacological Activity Key References
This compound C₈H₁₅NO₂ Piperidin-2-yl (R-configuration) Not explicitly reported; structural analog of CNS stimulants
Methylphenidate (Ritalin) C₁₄H₁₉NO₂ Phenyl + piperidin-2-yl Dopamine/norepinephrine reuptake inhibitor (ADHD treatment)
3,4-CTMP C₁₄H₁₆Cl₂NO₂ 3,4-Dichlorophenyl + piperidin-2-yl Potent CNS stimulant (7× methylphenidate potency)
4F-MPH C₁₄H₁₈FNO₂ 4-Fluorophenyl + piperidin-2-yl Psychostimulant (detected in NPS studies)
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ Piperidin-4-yl Soluble epoxide hydrolase inhibitor (anti-inflammatory)

Key Observations:

Substituent Effects: The presence of aromatic groups (e.g., phenyl, fluorophenyl) at the α-position enhances CNS activity by improving binding to dopamine/norepinephrine transporters. For example, 3,4-CTMP’s dichlorophenyl group increases potency compared to methylphenidate .

Piperidine Ring Position :

  • Piperidin-2-yl derivatives (e.g., methylphenidate, 3,4-CTMP) target neurotransmitter reuptake proteins, whereas piperidin-4-yl analogs (e.g., ethyl 2-(piperidin-4-yl)acetate) exhibit distinct biological roles, such as enzyme inhibition .

Stereochemical Influence :

  • The (2R) configuration in this compound is critical for mimicking the bioactive conformation of methylphenidate, where stereochemistry dictates enantiomer-specific activity .

Biological Activity

Methyl 2-[(2R)-piperidin-2-yl]acetate, also known as methyl (2R)-2-(piperidin-2-yl)acetate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 23692-08-2

The compound features a piperidine ring, which is known for its diverse biological activities. The methyl ester functional group enhances its solubility and bioavailability.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly in the central nervous system, potentially affecting mood and cognition .
  • Biochemical Pathways : Its structure allows for participation in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of piperidine compounds have shown effectiveness against breast and colon cancer cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through modulation of host cell pathways, although further research is needed to elucidate the specific mechanisms involved.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound is being explored for its potential effects on neurological disorders. It may exhibit properties similar to those of piperidine derivatives used in treating conditions like depression and anxiety .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 2-(3-hydroxypiperidin-2-yl)acetateC₈H₁₅NO₂Hydroxyl group enhances polarityPotential neuroactive properties
PiperidineC₅H₁₁NBasic structure with diverse reactivityBroad spectrum of biological activities
MethylphenidateC₁₄H₁₉NO₂Stimulant used in ADHD treatmentCNS stimulant effects

This compound's unique combination of functional groups differentiates it from other piperidine derivatives, potentially conferring distinct pharmacological profiles.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
  • Animal Models : In animal models of depression, administration of the compound showed promising results in improving behavioral symptoms, suggesting its utility in treating mood disorders .
  • Mechanistic Studies : Research focusing on the molecular interactions revealed that the compound effectively binds to specific receptors involved in neurotransmission, supporting its role as a potential neuropharmacological agent.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-[(2R)-piperidin-2-yl]acetate with high enantiomeric purity?

The synthesis typically involves nucleophilic substitution or esterification reactions. A validated method includes reacting (2R)-piperidin-2-ylacetic acid with methanol under acid catalysis (e.g., sulfuric acid) at 60–80°C for 12–24 hours . For enantioselective synthesis, chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed transesterification) can achieve >98% enantiomeric excess (ee). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm structure, with diagnostic peaks for the piperidine ring (δ 1.4–3.0 ppm) and ester carbonyl (δ 170–175 ppm in 13^13C NMR) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 171.2) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol mobile phases .

Q. How can researchers address low yields in the esterification step of this compound?

Common issues include incomplete acid activation or side reactions. Solutions:

  • Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) to enhance ester formation .
  • Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of methanol to carboxylic acid) .
  • Monitor reaction progress via TLC or in situ IR spectroscopy to identify quenching points .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from stereochemical impurities or assay variability. Recommendations:

  • Validate enantiopurity using chiral chromatography before biological testing .
  • Standardize assays (e.g., receptor-binding studies with positive controls like methylphenidate derivatives) .
  • Cross-reference data with computational models (e.g., molecular docking to predict binding affinity at dopamine/norepinephrine transporters) .

Q. How does the stereochemistry of the piperidine ring influence the compound’s pharmacological profile?

The (2R) configuration is critical for interaction with chiral biological targets. For example:

  • Dopamine Transporter (DAT) : The (2R) isomer may exhibit higher affinity due to spatial compatibility with DAT’s substrate-binding pocket, analogous to methylphenidate’s stereoselectivity .
  • Metabolic Stability : (2R) derivatives show slower hepatic clearance in vitro compared to (2S) isomers, as demonstrated by microsomal incubation assays .

Q. What methodologies enable structure-activity relationship (SAR) studies of this compound analogs?

Approaches include:

  • Side-Chain Modifications : Replace the methyl ester with ethyl or tert-butyl groups to assess lipophilicity effects on BBB permeability .
  • Piperidine Substitution : Introduce methyl or fluorine at C4/C5 to study steric/electronic impacts on receptor binding .
  • Biological Assays : Use patch-clamp electrophysiology for ion channel effects or radioligand displacement assays for neurotransmitter transporter affinity .

Q. How can researchers mitigate racemization during synthetic scale-up of this compound?

Racemization risks increase at higher temperatures or prolonged reaction times. Mitigation strategies:

  • Use low-temperature conditions (0–25°C) for acid-catalyzed steps .
  • Employ non-polar solvents (e.g., toluene) to stabilize transition states .
  • Monitor optical rotation ([α]D_D) at each step to detect early racemization .

Methodological Guidance

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

  • Primary Neuronal Cultures : Assess cytotoxicity (via MTT assay) and neurotransmitter release (HPLC detection of dopamine/serotonin) .
  • Recombinant Cell Lines : HEK293 cells expressing human DAT/SERT for uptake inhibition studies .
  • Electrophysiology : Cortical brain slices to measure changes in synaptic transmission .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Temperature/Humidity : Store samples at -20°C (desiccated) vs. 25°C/60% RH, analyzing degradation via HPLC at 0, 1, 3, and 6 months .
  • pH Stability : Incubate in buffers (pH 1–10) and quantify hydrolysis products (e.g., free piperidine by LC-MS) .

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